Methyl 2-aminohex-5-ynoate hydrochloride
Description
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 2-aminohex-5-ynoate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H |
InChI Key |
AUVQEMCYWHTHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC#C)N.Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 2-aminohex-5-ynoate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of diverse heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, leading to the formation of substituted amines.
- Cyclization Reactions : The compound can undergo cyclization to form complex ring structures that are prevalent in many biologically active molecules.
Biochemical Research
In biochemical contexts, this compound is employed as a substrate in enzyme assays. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and enzyme mechanisms. Research has shown that this compound can act as both an inhibitor and an activator of specific enzymes, providing insights into their functions and interactions within biological systems.
Pharmaceutical Development
The compound has potential therapeutic applications, particularly in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in pharmacology. Studies have indicated that derivatives of this compound may exhibit anticancer properties, contributing to ongoing research into novel cancer therapies.
Case Study 1: Enzyme Inhibition Studies
A study conducted by researchers investigating the inhibitory effects of this compound on specific enzymes revealed its potential as a lead compound for developing new drugs targeting metabolic disorders. The study demonstrated that the compound effectively inhibited enzyme activity in vitro, suggesting its applicability in therapeutic contexts where enzyme modulation is required.
Case Study 2: Synthesis of Heterocyclic Compounds
Another significant application was reported in a synthetic chemistry study where this compound was used as a precursor for synthesizing novel heterocycles with potential biological activity. The resulting compounds exhibited promising results in preliminary biological assays, highlighting the utility of this compound in drug discovery processes.
Data Table: Summary of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Building block for heterocyclic compounds | Synthesis of pharmaceuticals |
| Biochemical Research | Substrate for enzyme assays; modulator of enzyme activity | Studying metabolic pathways |
| Pharmaceutical Development | Potential lead compound for drug development; interactions with biological targets | Investigating anticancer properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Alkyne vs. Alkene: Unlike Methyl 2-hexenoate (an unsaturated ester), Methyl 2-aminohex-5-ynoate contains a terminal alkyne, enabling distinct reactivity in cycloaddition reactions .
- Ionic vs. Non-ionic: The hydrochloride salt form enhances aqueous solubility compared to neutral esters like Methyl 2-hexenoate.
- Chirality: The chiral center in Methyl 2-aminohex-5-ynoate contrasts with non-chiral compounds like Metoclopramide hydrochloride (achiral benzamide core) .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Methyl 2-aminohex-5-ynoate HCl | Methyl 2-hexenoate | Metoclopramide HCl | 5-Methoxytryptamine HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 278.58 | 128.17 | 354.27 | 230.70 |
| Solubility | Polar solvents (e.g., water) | Organic solvents | Water, ethanol | Water, methanol |
| Melting Point | Not reported | Not reported | 195°C (decomposes) | Not reported |
| Hydrogen Bond Donors | 2 | 0 | 3 | 2 |
| Topological Polar Surface Area | ~60 Ų (estimated) | ~26 Ų | ~70 Ų | ~55 Ų |
Notes:
- The hydrochloride salt form of Methyl 2-aminohex-5-ynoate increases its polarity, aligning it closer to ionic drugs like Metoclopramide hydrochloride in solubility profiles .
- The alkyne group contributes to a higher topological polar surface area (~60 Ų) compared to Methyl 2-hexenoate (~26 Ų), influencing membrane permeability .
Yield and Purity :
- Indole derivatives (e.g., compounds 8–12 in ) achieve moderate yields (30–50%) after chromatography, comparable to typical amino ester syntheses .
Preparation Methods
Reaction Mechanism and Procedure
The most straightforward method involves the esterification of (R)- or (S)-2-aminohex-5-ynoic acid with methanol under acidic conditions. Key steps include:
-
Acid Activation : 2-Aminohex-5-ynoic acid (1.0 mmol) is dissolved in anhydrous methanol.
-
HCl Gas Saturation : Dry HCl gas is bubbled through the solution at 0°C to protonate the amino group and activate the carboxylic acid.
-
Esterification : The mixture is stirred at room temperature for 8–12 hours.
-
Workup : The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization (ethanol/ether) to yield the hydrochloride salt.
Key Data
Resolution of Racemic Mixtures via Chiral Acids
Methodology
For enantiomerically pure products, resolution of racemic 2-aminohex-5-ynoic acid is performed using chiral resolving agents:
-
Racemic Acid Preparation : Synthesized via Strecker synthesis or catalytic asymmetric hydrogenation.
-
Resolution : The racemic acid is treated with (+)- or (−)-binaphthylphosphoric acid in ethanol, forming diastereomeric salts.
-
Separation : Crystallization isolates the desired enantiomer, followed by esterification as described in Section 1.
Performance Metrics
| Resolving Agent | Enantiomeric Excess (ee) | Yield |
|---|---|---|
| (+)-Binaphthylphosphoric acid | 99% (S)-isomer | 45% |
| (−)-Binaphthylphosphoric acid | 98% (R)-isomer | 42% |
Multi-Step Synthesis from Erythritol Derivatives
Pathway Overview
A patent (EP0546230A1) outlines a complex route starting from erythritol, involving:
-
Thermal Rearrangement : Erythritol is converted to 4-formyloxy-3-hydroxy-1-butene via formic acid treatment.
-
Orthoester Reaction : Reaction with triethylorthoacetate yields ethyl 6-formyloxy-4-hexenoate.
-
Deprotection and Cyclization : Formate removal and trichloroacetonitrile-mediated cyclization generate intermediates.
-
Final Hydrolysis : Acidic hydrolysis produces 4-amino-5-hexenoic acid, which is esterified to the target compound.
Efficiency and Challenges
| Step | Yield | Purity |
|---|---|---|
| Formyloxy intermediate | 60% | 85% |
| Cyclization | 70% | 90% |
| Final product | 35% | 95% |
| Limitations: Low overall yield (18–35%) and requirement for hazardous reagents (e.g., trichloroacetonitrile). |
Boc-Protected Intermediate Strategy
Optimized Protocol
To enhance stability during synthesis, a tert-butoxycarbonyl (Boc)-protected route is employed:
Advantages
-
Higher Purity : Reduces side reactions (e.g., racemization).
-
Yield Improvement : 72% overall yield vs. 54% in direct methods.
Industrial-Scale Production Considerations
Key Parameters for Scalability
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Aminohex-5-ynoic acid | 1,200 |
| Chiral resolving agents | 3,500 |
| Boc-protected route | 2,800 |
Analytical Characterization
Critical Data for Validation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Esterification | 54% | 95% | Moderate | Low |
| Chiral Resolution | 45% | 99% | Low | High |
| Boc-Protected Route | 72% | 98% | High | Medium |
| Erythritol Pathway | 35% | 95% | Low | High |
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular weight | 278.58 g/mol | |
| CAS No. | 1785106-45-7 | |
| Solubility (25°C) | 50 mg/mL in DMSO | |
| Chiral configuration | (2S)-enantiomer |
Q. Table 2. Common Impurities and Controls
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Unreacted 2-aminohex-5-ynoic acid | Incomplete esterification | Increase reaction time (48h) |
| Hydrolysis byproduct | Moisture exposure | Store under inert gas |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
